OXA-22 iodide
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Overview
Description
OXA-22 iodide is a beta-lactamase enzyme found in Ralstonia pickettii. Beta-lactamases are enzymes that provide resistance to beta-lactam antibiotics such as penicillins and cephalosporins by breaking down the beta-lactam ring structure of these antibiotics . This compound belongs to the class D beta-lactamases, which are known for their ability to hydrolyze oxacillin and other beta-lactam antibiotics .
Preparation Methods
The synthesis of OXA-22 iodide involves the iodocyclization of alkenyl alcohols. This process incorporates an oxygen atom into the spirocyclic unit, which significantly improves water solubility and reduces lipophilicity . The key synthetic step is iodocyclization, which has been used to prepare more than 150 oxa-spirocyclic compounds
Chemical Reactions Analysis
OXA-22 iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, which acts as a good electrocatalyst for metal digestion in deep eutectic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of glycolic or acidic hydrogen bond donors, iodine can form mixed I2Cl−/I3− species .
Scientific Research Applications
OXA-22 iodide has several scientific research applications, particularly in the field of antimicrobial resistance. It is used to study the mechanisms of beta-lactamase-mediated antibiotic resistance and to develop new strategies for combating bacterial infections . Additionally, this compound is used in the synthesis of spirocyclic molecules, which have applications in medicinal chemistry and drug discovery . These spirocyclic compounds are known for their improved physicochemical properties, such as increased water solubility and reduced lipophilicity .
Mechanism of Action
The mechanism of action of OXA-22 iodide involves the hydrolysis of beta-lactam antibiotics. The enzyme binds to the beta-lactam ring of the antibiotic and breaks it open, rendering the antibiotic ineffective . This process involves the use of a serine residue in the active site of the enzyme, which attacks the beta-lactam ring and forms an acyl-enzyme intermediate. The intermediate is then hydrolyzed, releasing the inactive antibiotic and regenerating the active enzyme .
Comparison with Similar Compounds
OXA-22 iodide is similar to other class D beta-lactamases, such as OXA-48 and OXA-10 . this compound is unique in its ability to hydrolyze oxacillin and other beta-lactam antibiotics . Other similar compounds include spirocyclic oxindoles and spirooxindoles, which are used in medicinal chemistry for their improved physicochemical properties . These compounds share the spirocyclic structure with this compound but differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C8H18INOS |
---|---|
Molecular Weight |
303.21 g/mol |
IUPAC Name |
trimethyl-[[(2R,5R)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide |
InChI |
InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m1./s1 |
InChI Key |
TWNAKQKXXMGYQT-SCLLHFNJSA-M |
Isomeric SMILES |
C[C@@H]1O[C@@H](CS1)C[N+](C)(C)C.[I-] |
Canonical SMILES |
CC1OC(CS1)C[N+](C)(C)C.[I-] |
Synonyms |
2-methyl-5-trimethylammoniummethyl-1,3-oxathiolane OXA 22 OXA-22 |
Origin of Product |
United States |
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